molecular formula C23H24N4O2 B7698203 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7698203
M. Wt: 388.5 g/mol
InChI Key: VOPUGBRGEJAWAV-UHFFFAOYSA-N
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Description

“2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the available resources .

Mechanism of Action

Target of Action

It’s structurally similar to certain derivatives of pyrazolo[4,3-d]pyrimidin-7-one , which are known to inhibit phosphodiesterase (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation.

Biochemical Pathways

The compound likely affects the nitric oxide (NO)-cGMP pathway. In this pathway, NO activates the enzyme guanylate cyclase, which produces cGMP. cGMP then induces a series of biochemical reactions leading to the relaxation of smooth muscle cells. By inhibiting PDE5, the compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine and feces .

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potential applications in various fields of scientific research. Additionally, this compound has been found to be effective against various types of cancer cells and microbial infections. However, one of the significant limitations of using this compound in lab experiments is its toxicity. Several studies have shown that this compound can be toxic to healthy cells at high concentrations.

Future Directions

There are several future directions related to the use of 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in scientific research. One of the most significant future directions is the development of more potent and less toxic analogs of this compound. Additionally, future studies can focus on understanding the molecular mechanism of action of this compound and its potential applications in various diseases. Furthermore, more studies can be conducted to investigate the potential use of this compound in combination with other drugs to enhance its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a multi-step process that includes the reaction of several chemicals. The synthesis process starts with the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline with ethyl bromoacetate in the presence of a base to form 2-ethoxy-6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline. The next step involves the reaction of this product with 4-chlorobenzoyl chloride in the presence of a base to form this compound.

Scientific Research Applications

2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, this compound has also been found to be effective against bacterial and fungal infections.

properties

IUPAC Name

2-ethoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-4-12-27-22-18(14-16-13-15(3)10-11-19(16)24-22)21(26-27)25-23(28)17-8-6-7-9-20(17)29-5-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPUGBRGEJAWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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